
1-(3-Bromoquinolin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromoquinolin-5-yl)ethanone is a chemical compound with the CAS Number: 2007916-77-8 and Linear Formula: C11H8BrNO . It has a molecular weight of 250.09 . It is stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . In addition to these, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have also been used for the construction and functionalization of this compound .Molecular Structure Analysis
The IUPAC name of the compound is 1-(3-bromoquinolin-5-yl)ethan-1-one . The InChI Code is 1S/C11H8BrNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, quinoline and its derivatives have been widely studied for their versatile applications in industrial and synthetic organic chemistry .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
1-(3-Bromoquinolin-5-yl)ethanone is a precursor in the synthesis of various derivatives with potential cytotoxic activities against cancer cell lines. For instance, the synthesis and cytotoxic evaluation of novel 3-hydroxyquinolin-4(1H)-ones have been reported, where derivatives designed from structure-activity relationship studies showed promising cytotoxicity against various cancer cell lines. Additionally, these compounds possess fluorescence properties that could be utilized in imaging and diagnostic applications (Kadrić et al., 2014).
Antituberculosis and Cytotoxicity Studies
3-Heteroarylthioquinoline derivatives synthesized from this compound have been screened for their in vitro activity against Mycobacterium tuberculosis. Some compounds showed significant activity with minimal cytotoxic effects, highlighting their potential as antituberculosis agents (Chitra et al., 2011).
Spectroscopic and Structural Analysis
Studies have also focused on the spectroscopic characterization and structural analysis of novel quinoline derivatives. For example, a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone compound was synthesized and analyzed using various spectroscopic techniques, providing insight into its structural and electronic properties (Murugavel et al., 2016).
Antibacterial and Antifungal Activities
Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines derived from this compound have been evaluated for their antibacterial and antifungal activities. Some compounds exhibited considerable activity against specific strains of bacteria and fungi, suggesting their potential as antimicrobial agents (Kumar & Vijayakumar, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromoquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGYHHIXHGJGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)
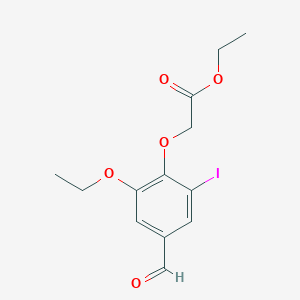
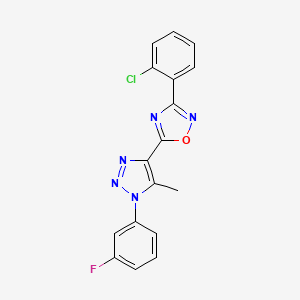


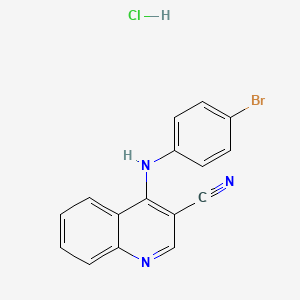
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B2733647.png)
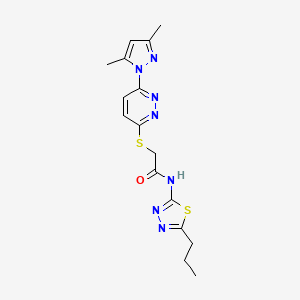
![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)
![2-(4-chlorophenoxy)-2-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2733655.png)
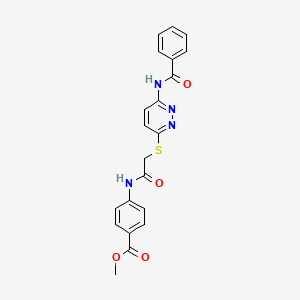
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide](/img/structure/B2733657.png)
